molecular formula C5H6N2O3 B025665 Methyl 1-hydroxypyrazole-4-carboxylate CAS No. 108435-77-4

Methyl 1-hydroxypyrazole-4-carboxylate

Cat. No.: B025665
CAS No.: 108435-77-4
M. Wt: 142.11 g/mol
InChI Key: BKWFDOOYHLFIMP-UHFFFAOYSA-N
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Description

Methyl 1-hydroxypyrazole-4-carboxylate is a pyrazole-derived ester characterized by a hydroxyl group at the 1-position and a methyl ester moiety at the 4-position of the heterocyclic pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to act as intermediates in synthetic chemistry .

Properties

CAS No.

108435-77-4

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

methyl 1-hydroxypyrazole-4-carboxylate

InChI

InChI=1S/C5H6N2O3/c1-10-5(8)4-2-6-7(9)3-4/h2-3,9H,1H3

InChI Key

BKWFDOOYHLFIMP-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN(N=C1)O

Canonical SMILES

COC(=O)C1=CN(N=C1)O

Synonyms

1H-Pyrazole-4-carboxylicacid,1-hydroxy-,methylester(9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Methyl 1-hydroxypyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and metabolic disorders. Its derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and analgesic properties. For instance, research has shown that pyrazole derivatives exhibit significant activity against specific targets in metabolic pathways, making them valuable in drug design .

1.2 Antifungal Activity
Recent studies have highlighted the antifungal properties of this compound derivatives. A notable case involved the synthesis of amide compounds derived from this pyrazole, which demonstrated higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) analysis indicated that specific modifications to the pyrazole structure significantly enhanced its bioactivity .

Agricultural Chemistry

2.1 Agrochemical Synthesis
In agricultural chemistry, this compound is utilized as a precursor for synthesizing agrochemicals, particularly herbicides and fungicides. Its derivatives have been developed to improve crop protection and yield by targeting specific biological pathways in pests and pathogens. For example, compounds synthesized from this pyrazole have shown effective herbicidal activity against a range of weed species .

2.2 Case Study: Herbicidal Efficacy
A study focused on the herbicidal activity of new pyrazole-4-carboxamide derivatives demonstrated that modifications to the this compound structure significantly enhanced efficacy against various weed species. The results indicated that certain derivatives achieved over 90% control of targeted weeds at specific concentrations, showcasing the compound's potential in agricultural applications .

Material Science

3.1 Development of Novel Materials
this compound's unique chemical properties make it suitable for developing novel materials such as polymers and coatings. These materials require specific stability and performance characteristics that can be achieved through the incorporation of this compound into their chemical structure .

3.2 Case Study: Coatings
Research has explored the use of this compound in formulating advanced coatings with enhanced durability and resistance to environmental factors. The incorporation of this compound into polymer matrices has resulted in coatings with improved mechanical properties and chemical resistance, making them suitable for industrial applications .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
PharmaceuticalsDrug intermediates for anti-inflammatory drugsEnhanced therapeutic effects observed in studies
Antifungal agentsHigher antifungal activity than traditional fungicides
Agricultural ChemistrySynthesis of herbicides and fungicidesEffective control of targeted weeds
Material ScienceDevelopment of polymers and coatingsImproved durability and chemical resistance

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The hydroxyl and ester substituents on the pyrazole ring significantly influence the compound’s physicochemical properties and biological activity. Below is a detailed comparison with structurally related pyrazole derivatives:

Table 1: Key Structural and Functional Differences

Compound Name CAS Number Substituents (Position) Similarity Score* Key Properties/Applications
Methyl 1H-pyrazole-4-carboxylate 85290-80-8 None (1H), methyl ester (4) 0.96 Intermediate in drug synthesis
Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate 478968-48-8 Hydroxyl (3), ethyl ester (4) 0.88 Enhanced hydrogen-bonding capacity
Ethyl 1-methyl-1H-pyrazole-4-carboxylate 1260243-04-6 Methyl (1), ethyl ester (4) 0.91 Improved metabolic stability
Ethyl 5-amino-1H-pyrazole-4-carboxylate 7251-53-8 Amino (5), ethyl ester (4) 0.91 Precursor for heterocyclic ligands

*Similarity scores derived from structural alignment algorithms ().

Key Observations:

Substituent Position and Reactivity: The hydroxyl group at the 1-position in Methyl 1-hydroxypyrazole-4-carboxylate distinguishes it from analogs like Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, where the hydroxyl group at position 3 may enhance intermolecular hydrogen bonding but reduce steric accessibility .

Ester Group Impact: Methyl esters (vs. ethyl) generally exhibit higher electrophilicity, influencing reactivity in nucleophilic acyl substitution reactions. Ethyl esters, however, may offer better solubility in non-polar solvents .

Physicochemical and Analytical Data

While direct analytical data for this compound are unavailable, analogous compounds provide insights:

  • NMR and FTIR Trends: Methyl pyrazole carboxylates typically show characteristic ester carbonyl peaks at ~1650–1750 cm⁻¹ (FTIR) and methyl proton signals at δ 3.8–4.0 ppm (¹H NMR) . Hydroxyl groups introduce broad O–H stretches (~3200–3600 cm⁻¹) .

  • HPLC Behavior: Pyrazole esters with polar substituents (e.g., hydroxyl) exhibit longer retention times in reverse-phase HPLC, as seen in methyl shikimate ().

Preparation Methods

Cyclization of β-Keto Esters with Hydrazine Derivatives

The pyrazole core is often constructed via cyclization of β-keto esters with hydrazines. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form pyrazole-4-carboxylate intermediates. Adapting this method, methyl 3-ketobutanoate can undergo cyclization with hydroxylamine derivatives to introduce the 1-hydroxy group. However, this approach faces challenges in regioselectivity, as competing pathways may yield 1- or 2-substituted pyrazoles.

In a modified protocol, the Vilsmeier-Haack reaction enables formylation at the pyrazole’s 4-position, followed by oxidation to a carboxylic acid. Subsequent esterification with methanol and sulfuric acid achieves the target compound in yields up to 93.3%. Key parameters include:

Reaction StepConditionsYield
CyclizationHCl (aq.), reflux, 6 h68–72%
FormylationPOCl₃, DMF, 0–5°C, 2 h85%
EsterificationH₂SO₄, MeOH, 80°C, 16 h93.3%

This route avoids isomer formation by leveraging the electron-withdrawing effect of the ester group to direct substitution.

Direct Functionalization of Pre-Formed Pyrazole Carboxylic Acids

Diazotization and Hydroxylation

A patent detailing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis provides insights into diazotization strategies. Here, 4-bromo-1-methylpyrazole-3-amine undergoes diazotization with NaNO₂/HCl, followed by coupling with potassium trifluoroborate. Adapting this, 1-aminopyrazole-4-carboxylic acid can be diazotized and reacted with hydroxylation agents (e.g., Cu₂O/H₂O) to install the 1-hydroxy group. Subsequent esterification with methanol yields the target compound.

Critical parameters include:

  • Temperature control : Diazotization at −5°C minimizes side reactions.

  • Catalyst selection : Cuprous oxide (0.05 equiv.) enhances coupling efficiency.

  • Quenching : Saturated Na₂CO₃ ensures pH stability during workup.

Grignard-Mediated Carboxylation and Esterification

Halogenation-Grignard Exchange Sequence

The halogenation of N-methyl-3-aminopyrazole with bromine/iodine introduces a 4-halo substituent. A Grignard reagent (e.g., iPrMgCl) exchanges the halogen for a carboxyl group upon reaction with CO₂. Esterification with methanol then completes the synthesis:

This method’s scalability is evidenced by its 99.5% purity in industrial batches.

Oxidation-Reduction Strategies for Hydroxyl Group Installation

Selective Oxidation of Methyl Groups

While direct hydroxylation of pyrazole remains challenging, indirect routes involve oxidizing a 1-methyl group to a hydroxyl via intermediates. For instance, 1-methylpyrazole-4-carbaldehyde is reduced to (1-methylpyrazol-4-yl)methanol using NaBH₄. Adapting this, ozonolysis or RuO₄-mediated oxidation could convert 1-methyl to 1-hydroxy, though yields are variable (50–65%).

Industrial-Scale Optimization and Challenges

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance cyclization and esterification efficiency. For example, a microreactor system achieves 97% conversion in esterification by maintaining precise temperature (70°C) and residence time (15 min). Challenges include:

  • Byproduct formation : Over-oxidation during hydroxylation generates pyrazole N-oxides.

  • Catalyst deactivation : Grignard reagents require strict anhydrous conditions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Cyclization-EsterificationHigh regioselectivityMulti-step, moderate yields
DiazotizationScalable, avoids isomersRequires hazardous reagents
Grignard ExchangeHigh purity (>99.5%)Sensitive to moisture

Q & A

Q. What are the standard synthetic routes for Methyl 1-hydroxypyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation and hydrolysis. For example, a related pyrazole-4-carboxylate derivative was prepared via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by basic hydrolysis to yield the carboxylic acid . Another approach employs Ru-catalyzed decarboxylative alkylation, using DCE/HFIP as solvent systems and flash column chromatography for purification . Key considerations include optimizing reaction time (e.g., 20 hours for alkylation) and stoichiometric ratios (e.g., 3.00 equiv. of pyrazolecarboxylate precursors) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands.
  • NMR (¹H/¹³C) : Resolves substituent positions on the pyrazole ring and confirms ester/carboxylic acid moieties .
  • X-ray crystallography : Provides definitive structural validation, as demonstrated for analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
  • Mass spectrometry : Verifies molecular weight and fragmentation patterns.

Q. What are the primary applications of this compound in medicinal chemistry?

This compound serves as a precursor for bioactive molecules. Analogous pyrazole-4-carboxylates are explored for enzyme inhibition, antimicrobial activity, and anticancer properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking . For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives are studied for anti-inflammatory and antitumor applications .

Q. What physicochemical properties are essential for handling this compound?

Key properties include:

  • Melting point : ~150–152°C (observed in structurally similar acids) .
  • Solubility : Generally soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
  • Stability : Sensitive to prolonged exposure to light/moisture; recommended storage at –20°C (powder) or –80°C (in solvent) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and Mercury CSD enhance structural analysis?

  • SHELX : Used for small-molecule refinement and high-resolution data processing. For example, SHELXL refines hydrogen bonding networks and torsional angles in pyrazole derivatives .
  • Mercury CSD 2.0 : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds, π-stacking). The "Materials Module" enables motif searches and packing similarity comparisons, critical for polymorphism studies .

Q. How can computational modeling resolve discrepancies between experimental and theoretical data?

Density Functional Theory (DFT) calculations can predict vibrational spectra, electronic properties, and thermodynamic stability. In one study, DFT results for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid aligned with experimental IR and X-ray data, resolving discrepancies in bond lengths and angles . Software like Gaussian or ORCA is recommended for such analyses.

Q. What strategies mitigate low synthetic yields in pyrazole-4-carboxylate synthesis?

  • Catalyst optimization : Ru-based catalysts improve decarboxylative alkylation efficiency .
  • Solvent selection : Mixed solvents (e.g., DCE/HFIP) enhance reaction kinetics .
  • Purification : Gradient elution in flash chromatography minimizes byproduct contamination .

Q. How does temperature affect the stability of this compound?

Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) reveal degradation pathways. For analogs, –20°C storage preserves integrity for >3 years, while –80°C is recommended for solutions to prevent hydrolysis/oxidation . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds.

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